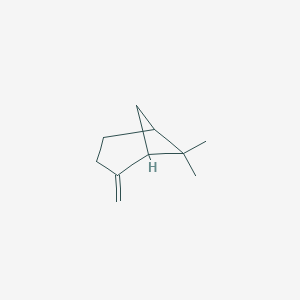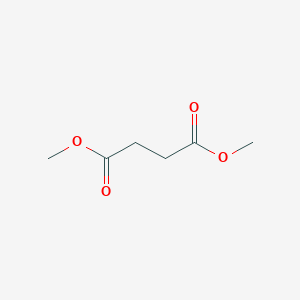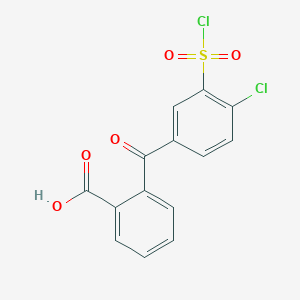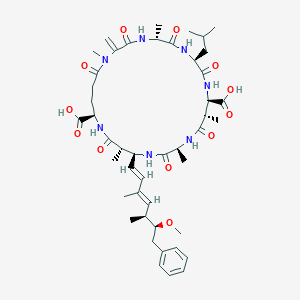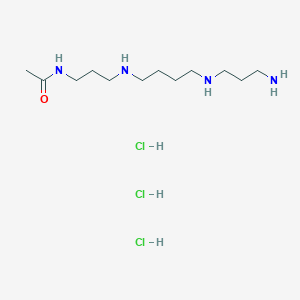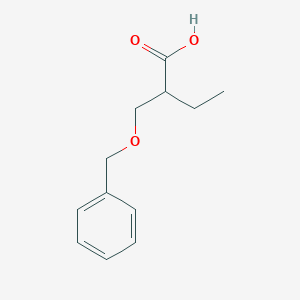
2-(Phenylmethoxymethyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylmethoxymethyl)butanoic acid, also known as PMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PMB belongs to the class of compounds known as arylalkylcarboxylic acids, which have been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Wissenschaftliche Forschungsanwendungen
2-(Phenylmethoxymethyl)butanoic acid has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the research areas where 2-(Phenylmethoxymethyl)butanoic acid has shown promising results include:
1. Inflammation: 2-(Phenylmethoxymethyl)butanoic acid has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Pain: 2-(Phenylmethoxymethyl)butanoic acid has been shown to possess analgesic properties by modulating the activity of nociceptive neurons in the spinal cord.
3. Cancer: 2-(Phenylmethoxymethyl)butanoic acid has been shown to possess anti-tumor properties by inducing apoptosis in cancer cells.
Wirkmechanismus
Further research is needed to fully understand the mechanism of action of 2-(Phenylmethoxymethyl)butanoic acid.
2. Drug delivery: Further research is needed to develop effective drug delivery systems for 2-(Phenylmethoxymethyl)butanoic acid.
3. Clinical trials: Further research is needed to evaluate the safety and efficacy of 2-(Phenylmethoxymethyl)butanoic acid in clinical trials.
4. Combination therapy: Further research is needed to evaluate the potential of 2-(Phenylmethoxymethyl)butanoic acid in combination therapy with other drugs.
Conclusion:
In conclusion, 2-(Phenylmethoxymethyl)butanoic acid is a chemical compound that has shown promising results in various disease conditions. 2-(Phenylmethoxymethyl)butanoic acid possesses anti-inflammatory, analgesic, and antipyretic properties, and has potential therapeutic applications in inflammation, pain, and cancer. Further research is needed to fully understand the mechanism of action of 2-(Phenylmethoxymethyl)butanoic acid and to evaluate its safety and efficacy in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Phenylmethoxymethyl)butanoic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: 2-(Phenylmethoxymethyl)butanoic acid has been shown to be highly potent in vitro and in vivo.
2. Low toxicity: 2-(Phenylmethoxymethyl)butanoic acid has low toxicity, making it a safe compound for use in lab experiments.
3. Broad spectrum of activity: 2-(Phenylmethoxymethyl)butanoic acid has a broad spectrum of activity, making it useful in various disease conditions.
Some of the limitations of 2-(Phenylmethoxymethyl)butanoic acid for lab experiments include:
1. Limited solubility: 2-(Phenylmethoxymethyl)butanoic acid has limited solubility in water, which can make it difficult to work with.
2. Limited stability: 2-(Phenylmethoxymethyl)butanoic acid is not very stable, which can make it difficult to store and transport.
3. Limited availability: 2-(Phenylmethoxymethyl)butanoic acid is not widely available, which can make it difficult to obtain for lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Phenylmethoxymethyl)butanoic acid. Some of the areas where further research is needed include:
1.
Synthesemethoden
2-(Phenylmethoxymethyl)butanoic acid can be synthesized through a multistep process that involves the reaction of phenylmethylbromide with n-butyllithium to form 2-phenylmethylbutane. This intermediate is then reacted with methoxymethyl chloride in the presence of a base to yield 2-(Phenylmethoxymethyl)butanoic acid.
Eigenschaften
CAS-Nummer |
1598357-06-2 |
|---|---|
Produktname |
2-(Phenylmethoxymethyl)butanoic acid |
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-(phenylmethoxymethyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-11(12(13)14)9-15-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
SVTBTHXQNBOQBT-UHFFFAOYSA-N |
SMILES |
CCC(COCC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CCC(COCC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



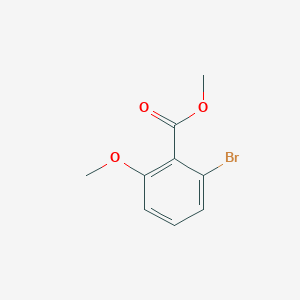
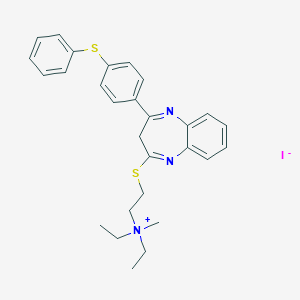
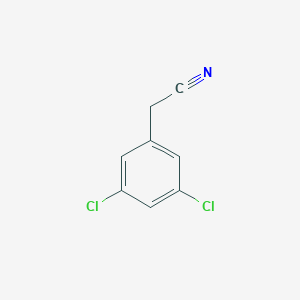
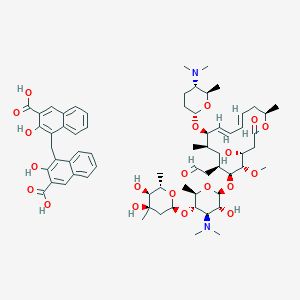
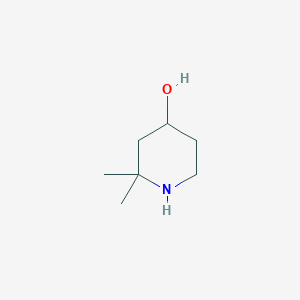
![1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B30993.png)
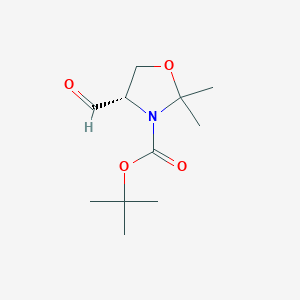
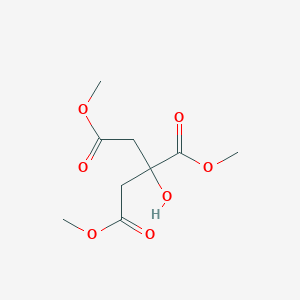
![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)
